2-(Benzhydrylsulfinyl)acetic acid-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

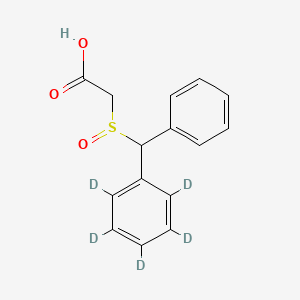

Formule moléculaire |

C15H14O3S |

|---|---|

Poids moléculaire |

279.37 g/mol |

Nom IUPAC |

2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfinylacetic acid |

InChI |

InChI=1S/C15H14O3S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)/i1D,3D,4D,7D,8D |

Clé InChI |

QARQPIWTMBRJFX-DYVTXVBDSA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)S(=O)CC(=O)O)[2H])[2H] |

SMILES canonique |

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to 2-(Benzhydrylsulfinyl)acetic acid-d5: An Internal Standard for Pharmacokinetic and Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-(Benzhydrylsulfinyl)acetic acid-d5, a key analytical tool in the study of the wakefulness-promoting agent Modafinil (B37608). This document details its chemical properties, its central role in experimental protocols, and its position within the metabolic cascade of its parent compound.

Core Compound Identification and Properties

This compound is the deuterium-labeled form of 2-(Benzhydrylsulfinyl)acetic acid, which is the major and pharmacologically inactive metabolite of Modafinil. The incorporation of five deuterium (B1214612) atoms into the benzhydryl moiety provides a stable isotopic signature, making it an ideal internal standard for quantitative analysis by mass spectrometry. Its primary application lies in pharmacokinetic and metabolic studies of Modafinil, where it is used to ensure the accuracy and precision of analytical measurements in complex biological matrices.

Table 1: Quantitative Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₉D₅O₃S | N/A |

| Molecular Weight | 279.37 g/mol | N/A |

| CAS Number | 1185142-72-6 | N/A |

| Appearance | White to off-white solid | N/A |

| Purity | Typically >98% | N/A |

| Isotopic Enrichment | Typically >99% for D₅ | N/A |

Role in Modafinil Metabolism

Modafinil undergoes extensive metabolism in the liver, with less than 10% of the parent drug being excreted unchanged. The primary metabolic pathway involves amide hydrolysis to form 2-(benzhydrylsulfinyl)acetic acid (Modafinil acid). A secondary pathway involves oxidation by cytochrome P450 enzymes, particularly CYP3A4, to form the inactive modafinil sulfone. 2-(Benzhydrylsulfinyl)acetic acid is the most abundant metabolite found in urine, accounting for 35% to 60% of the administered dose.[1]

The metabolic conversion of Modafinil to 2-(benzhydrylsulfinyl)acetic acid is a critical step in its elimination from the body. Understanding this pathway is essential for evaluating the drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).

Experimental Protocols: Quantification of Modafinil and its Metabolites

The use of this compound as an internal standard is crucial for the accurate quantification of Modafinil and its primary metabolite, 2-(benzhydrylsulfinyl)acetic acid, in biological samples such as plasma and urine. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common analytical technique employed for this purpose due to its high sensitivity and selectivity.

Sample Preparation: Solid-Phase Extraction (SPE)

A common method for extracting Modafinil and its metabolites from plasma involves solid-phase extraction.

Protocol:

-

To 200 µL of human plasma, add 25 µL of an internal standard working solution containing this compound.

-

Vortex the mixture for 30 seconds.

-

Add 200 µL of 2% formic acid in water and vortex for another 30 seconds.

-

Centrifuge the samples at 4000 rpm for 10 minutes.

-

Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

-

Load the supernatant from the centrifuged sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water followed by 1 mL of 10% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

References

The Role of 2-(Benzhydrylsulfinyl)acetic acid-d5 in Modafinil Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modafinil (B37608), a wakefulness-promoting agent, is extensively metabolized in the body, primarily by the liver.[1] Its metabolism results in the formation of two major, pharmacologically inactive metabolites: 2-(benzhydrylsulfinyl)acetic acid (modafinil acid) and modafinil sulfone.[2][3][4] This technical guide provides an in-depth exploration of 2-(benzhydrylsulfinyl)acetic acid, with a particular focus on its deuterated isotopologue, 2-(benzhydrylsulfinyl)acetic acid-d5. This deuterated form serves as a critical internal standard for the accurate quantification of modafinil and its metabolites in biological matrices, a cornerstone of pharmacokinetic and drug metabolism studies.[5][6][7] This guide will detail the metabolic pathways, pharmacokinetic parameters, and analytical methodologies pertinent to the study of this key metabolite.

Modafinil Metabolism

The biotransformation of modafinil is a multi-step process involving several enzymatic pathways. The primary routes of metabolism are:

-

Amide Hydrolysis: This is the principal metabolic pathway for modafinil, leading to the formation of its main metabolite, 2-(benzhydrylsulfinyl)acetic acid. This reaction is catalyzed by carboxylesterases and is a significant contributor to the clearance of modafinil.

-

Oxidation: Cytochrome P450 enzymes, particularly CYP3A4, are responsible for the oxidation of modafinil to the inactive modafinil sulfone.[8] While a major metabolite, it is generally found in lower concentrations than modafinil acid.

-

Other Pathways: Minor metabolic routes include aromatic hydroxylation and S-oxidation.[9]

Less than 10% of an administered dose of modafinil is excreted unchanged in the urine.[1] The majority is eliminated as its metabolites.[10][11]

Quantitative Data on Modafinil and its Metabolites

The pharmacokinetic parameters of modafinil and its primary metabolites, modafinil acid and modafinil sulfone, are crucial for understanding its disposition in the body. The following table summarizes key pharmacokinetic data from a population pharmacokinetic study in healthy male subjects.

| Parameter | Modafinil | R-Modafinil Acid | Modafinil Sulfone | Reference |

| Apparent Oral Clearance (CL/F) | - | 16.7 L/h | 6.82 L/h | [10] |

| Apparent Volume of Distribution (Vc/F) | - | 8.95 L | 12.4 L | [10] |

| Urinary Excretion (% of Dose) | < 10% | 35-60% | - | [8][11] |

Experimental Protocols

Accurate quantification of modafinil and its metabolites is essential for pharmacokinetic and metabolism studies. The use of a deuterated internal standard like this compound is critical for achieving high accuracy and precision in analytical methods.

Sample Preparation: Solid-Phase Extraction (SPE) of Urine

This protocol outlines a general procedure for the extraction of modafinil and its metabolites from urine samples.

Materials:

-

Urine sample

-

Internal standard solution (this compound)

-

Phosphate (B84403) buffer (pH 7.0)

-

β-glucuronidase (from E. coli)

-

Potassium carbonate solution

-

Tertiary-butyl methyl ether (TBME)

-

Hydrochloric acid (6N)

-

Ethyl acetate

-

SPE cartridges (Cation exchange)

-

Deionized water

-

Nitrogen evaporator

-

Reconstitution solution

Procedure:

-

To 2 mL of urine, add the internal standard solution.

-

Add 1 mL of phosphate buffer to adjust the pH to 7.0.

-

For the analysis of conjugated metabolites, perform enzymatic hydrolysis by adding β-glucuronidase and incubating at 60°C for 1 hour.

-

Add potassium carbonate solution to adjust the pH to 9-10.

-

Perform a liquid-liquid extraction with TBME. Separate the organic layer.

-

Acidify the remaining aqueous layer with 6N HCl to a pH of 2-3 and perform a second liquid-liquid extraction with ethyl acetate.

-

Condition the SPE cartridge with methanol followed by deionized water.

-

Load the combined organic extracts onto the conditioned SPE cartridge.

-

Wash the cartridge with deionized water, followed by methanol.

-

Elute the analytes with an appropriate elution solvent (e.g., a mixture of methanol and ammonium (B1175870) hydroxide).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the LC-MS/MS analysis of modafinil and its metabolites.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.

-

Flow Rate: A flow rate of 0.2-0.5 mL/min is generally used.

-

Injection Volume: 5-10 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ion transitions for modafinil, modafinil acid, modafinil sulfone, and the deuterated internal standard (this compound) need to be optimized.

Visualizations

Modafinil Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of modafinil.

Caption: Primary metabolic pathways of modafinil.

Experimental Workflow for Metabolite Quantification

This diagram outlines the typical workflow for the quantification of modafinil and its metabolites in a biological sample.

References

- 1. [PDF] In vitro inhibition and induction of human hepatic cytochrome P450 enzymes by modafinil. | Semantic Scholar [semanticscholar.org]

- 2. Population pharmacokinetics of modafinil and its acid and sulfone metabolites in Chinese males - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ijpsr.com [ijpsr.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of modafinil as a perpetrator of metabolic drug–drug interactions using a model informed cocktail reaction phenotyping trial protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Population Pharmacokinetic Modeling of Armodafinil and Its Major Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Modafinil ( Provigil ) : pharmacokinetics [modafinil.wiki]

Certificate of Analysis: A Technical Guide to 2-(Benzhydrylsulfinyl)acetic acid-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile for 2-(Benzhydrylsulfinyl)acetic acid-d5, a deuterated analog of Modafinil (B37608) Acid. This document is intended to serve as a detailed Certificate of Analysis (CoA), presenting key quantitative data, in-depth experimental methodologies, and visual representations of relevant biological pathways and analytical workflows.

Compound Information

This compound, also known as Modafinil acid-d5, is the primary and pharmacologically inactive metabolite of Modafinil-d5. Due to its structural similarity to the parent drug, it serves as a critical reference standard in pharmacokinetic and metabolic studies. Its deuteration provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry.

Table 1: General Product Information

| Parameter | Specification |

| Product Name | This compound |

| Synonyms | Modafinil acid-d5 |

| Molecular Formula | C₁₅H₉D₅O₃S |

| Molecular Weight | 279.37 g/mol [1] |

| CAS Number | 1185142-72-6 |

| Appearance | White to off-white solid[2] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.[2] |

Analytical Data

The following tables summarize the typical analytical results for a representative batch of this compound.

Table 2: Purity and Physicochemical Properties

| Test | Method | Result |

| Purity | HPLC | 99.59%[2] |

| Water Content | Karl Fischer | < 0.5% |

| Solubility | Visual | DMSO (Slightly), Methanol (B129727) (Slightly)[3] |

Table 3: Spectroscopic and Mass Spectrometric Data

| Test | Method | Result |

| Identity (¹H-NMR) | ¹H Nuclear Magnetic Resonance | Conforms to structure |

| Identity (Mass Spec) | Electrospray Ionization (ESI-MS) | Conforms to structure |

| Specific Rotation | Polarimetry | Data Not Available |

Experimental Protocols

The following sections detail the methodologies used to obtain the analytical data presented above.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the purity of this compound by separating it from any potential impurities.

-

Instrumentation: Agilent 1100 Series HPLC or equivalent with a UV detector.

-

Column: C18, 4.6 mm x 15 cm, 5-µm packing.

-

Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 225 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: The sample is dissolved in the mobile phase at a concentration of approximately 0.5 mg/mL.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

¹H-NMR spectroscopy is employed to confirm the chemical structure of the compound.

-

Instrumentation: Bruker Avance 400 MHz spectrometer or equivalent.

-

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.7 mL of the deuterated solvent.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of this compound.

-

Instrumentation: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]

-

Ionization Mode: Positive or Negative ESI.

-

Sample Infusion: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is directly infused into the mass spectrometer.

-

Data Acquisition: Full scan mode to detect the parent ion.

Biological Context and Workflow

Metabolic Pathway of Modafinil

Modafinil undergoes hepatic metabolism to form its two major inactive metabolites: modafinil acid and modafinil sulfone. This process is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4.

Caption: Metabolic conversion of Modafinil to its primary metabolites.

Mechanism of Action of Modafinil: A Signaling Pathway Overview

The parent drug, Modafinil, exerts its wake-promoting effects through a complex interplay of neurotransmitter systems.[5] It primarily acts as a dopamine (B1211576) reuptake inhibitor, increasing extracellular dopamine levels.[5][6] Additionally, it influences the noradrenergic, serotonergic, glutamatergic, GABAergic, histaminergic, and orexinergic systems.[5][6][7]

Caption: Simplified signaling pathways affected by Modafinil.

Experimental Workflow for Quantification using LC-MS/MS

The use of this compound as an internal standard is crucial for the accurate quantification of its non-deuterated counterpart in biological matrices. The following diagram illustrates a typical workflow.

Caption: A typical workflow for bioanalytical quantification.

References

- 1. Modafinil-d5 Acid | Axios Research [axios-research.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Naarini [admin.naarini.com]

- 4. A novel study of screening and confirmation of modafinil, adrafinil and their metabolite modafinilic acid under EI-GC-MS and ESI-LC-MS-MS ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Modafinil? [synapse.patsnap.com]

- 6. droracle.ai [droracle.ai]

- 7. Mechanisms of modafinil: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 2-(Benzhydrylsulfinyl)acetic acid-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 2-(Benzhydrylsulfinyl)acetic acid-d5 as an internal standard in the quantitative analysis of modafinil (B37608) and its primary metabolite, 2-(benzhydrylsulfinyl)acetic acid (modafinil acid), in biological matrices. The protocols detailed below are intended for use in pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications.

Introduction

This compound is the deuterium-labeled analog of modafinil acid, the major metabolite of the wakefulness-promoting agent, modafinil.[1] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry-based bioanalysis. It offers superior accuracy and precision by compensating for variability in sample preparation and instrument response. This document outlines the rationale for its use, detailed experimental protocols, and expected analytical parameters.

Rationale for Use

The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency and extraction recovery.[2][3][4] As this compound is chemically identical to the endogenous metabolite, its chromatographic behavior and response to matrix effects are virtually indistinguishable from the unlabeled analyte. This ensures reliable quantification of modafinil acid. Furthermore, due to its structural similarity, it can also serve as a suitable internal standard for the parent drug, modafinil, in simultaneous quantification methods.

Metabolic Pathway of Modafinil

Modafinil undergoes extensive metabolism in the liver. The primary metabolic pathway is amide hydrolysis, leading to the formation of the pharmacologically inactive 2-(benzhydrylsulfinyl)acetic acid. A secondary pathway involves oxidation at the sulfur atom to form modafinil sulfone.

References

- 1. Simultaneous determination of modafinil and its acid metabolite by high-performance liquid chromatography in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation of Deuterium-Labeled Armodafinil by Hydrogen–Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wjpsonline.com [wjpsonline.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for 2-(Benzhydrylsulfinyl)acetic acid-d5

Introduction

2-(Benzhydrylsulfinyl)acetic acid-d5 (also known as Modafinil (B37608) acid-d5) is the deuterium-labeled analog of 2-(Benzhydrylsulfinyl)acetic acid (Modafinil acid), the major metabolite of the wakefulness-promoting agent, modafinil.[1][2][3] Due to its structural similarity and mass difference from the unlabeled analyte, this compound is an ideal internal standard for quantitative bioanalytical methods.[1][4] Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays allows for accurate and precise quantification of modafinil and its acid metabolite in various biological matrices, which is crucial for pharmacokinetic and toxicological studies.[5]

Applications

The primary application of this compound is as an internal standard in the bioanalysis of modafinil and its metabolites.[1] This is essential for:

-

Pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of modafinil.[5]

-

Therapeutic drug monitoring to ensure drug concentrations are within the therapeutic range.

-

Forensic and clinical analysis for the detection and quantification of modafinil in biological samples.

Experimental Protocols

This section details various sample preparation protocols for the extraction of modafinil and its metabolites from biological matrices, primarily plasma and urine, using this compound as an internal standard.

1. Protein Precipitation

This is a rapid and straightforward method for removing proteins from plasma or serum samples.

-

Protocol:

-

Aliquot 50-100 µL of the plasma sample into a microcentrifuge tube.[5]

-

Add the internal standard working solution containing this compound.

-

Add 2-3 volumes of cold acetonitrile (B52724) (containing 0.1% formic acid is optional) to precipitate the proteins.

-

Vortex the mixture for approximately 30 seconds to 3 minutes.[5]

-

Centrifuge at high speed (e.g., 13,000-16,000 x g) for 5-10 minutes to pellet the precipitated proteins.[5]

-

Carefully collect the supernatant.

-

The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.[5]

-

2. Liquid-Liquid Extraction (LLE)

LLE is a sample purification technique that separates analytes from interferences based on their differential solubilities in two immiscible liquid phases.

-

Protocol:

-

To a sample of plasma or hydrolyzed urine, add the internal standard solution.

-

Adjust the pH of the sample as required. For acidic metabolites, an acidic pH (2-3) is used, while for the parent drug, a basic pH (9-10) may be employed.

-

Add an appropriate immiscible organic solvent (e.g., ethyl acetate, tert-butyl methyl ether).

-

Vortex vigorously to ensure thorough mixing and facilitate the transfer of the analyte to the organic phase.

-

Centrifuge to separate the aqueous and organic layers.

-

Transfer the organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

-

3. Solid-Phase Extraction (SPE)

SPE is a highly selective and efficient method for sample clean-up and concentration.

-

Protocol:

-

Condition the SPE cartridge (e.g., Bond Elut Plexa) with methanol (B129727) followed by water.

-

Load the plasma sample, to which the internal standard has been added and diluted with water, onto the conditioned cartridge.

-

Wash the cartridge with water or a weak organic solvent to remove interfering substances.

-

Elute the analyte and internal standard with a suitable organic solvent, such as methanol.

-

Evaporate the eluate to dryness.

-

Reconstitute the residue in the mobile phase for analysis.

-

Quantitative Data Summary

The following table summarizes typical performance characteristics of LC-MS/MS methods utilizing a deuterated internal standard for the analysis of modafinil.

| Parameter | Value Range | Reference |

| Lower Limit of Quantitation (LLOQ) | 1 - 30.8 ng/mL | |

| Upper Limit of Quantitation (ULOQ) | 2000 - 8022.1 ng/mL | |

| Intra-day Precision (%RSD) | < 15% | |

| Inter-day Precision (%RSD) | < 15% | |

| Accuracy | 86 - 104% |

Visualizations

Diagram 1: Protein Precipitation Workflow

Caption: A simplified workflow for sample preparation using protein precipitation.

Diagram 2: Liquid-Liquid Extraction Workflow

Caption: A general workflow for the liquid-liquid extraction of analytes.

Diagram 3: Solid-Phase Extraction Workflow

Caption: The sequential steps involved in a solid-phase extraction protocol.

References

Analytical Protocol for Modafinil in Urine Samples: Application Notes for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modafinil (B37608) is a wakefulness-promoting agent used to treat sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder. Its potential for misuse as a cognitive enhancer necessitates reliable analytical methods for its detection in biological matrices, including urine. These application notes provide detailed protocols for the analysis of modafinil in urine samples using Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography (HPLC).

Pharmacokinetics of Modafinil

Modafinil is readily absorbed after oral administration, reaching peak plasma concentrations within 2-4 hours. It is primarily metabolized in the liver, with less than 10% of the parent drug excreted unchanged in the urine.[1] The main metabolites are modafinil acid and modafinil sulfone, which are pharmacologically inactive.[2] The elimination half-life of modafinil is approximately 12-15 hours.[1][2] Due to its metabolic profile, urine samples can be analyzed for both the parent drug and its metabolites to confirm ingestion. Modafinil and its metabolites can be detected in urine for up to 30 hours after ingestion.[3]

Analytical Methods: A Comparative Overview

Several analytical techniques can be employed for the quantification of modafinil in urine. The choice of method often depends on the required sensitivity, specificity, and available instrumentation. The following tables summarize the quantitative parameters of commonly used methods.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Parameters

| Parameter | Value | Reference |

| Sample Preparation | Solid-Phase Extraction (SPE) | [1] |

| Derivatization | Required (e.g., with iodomethane) | [1] |

| Limit of Detection (LOD) | 250 ng/mL | [1] |

| Linearity | Not specified | |

| Recovery | Not specified | |

| Precision | Not specified |

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Parameters

| Parameter | Value | Reference |

| Sample Preparation | Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) | [1] |

| Derivatization | Not required | |

| Limit of Detection (LOD) | 1 ng/mL | |

| Limit of Quantification (LOQ) | 30.8 ng/mL | |

| Linearity | 30.8 - 8022.1 ng/mL | |

| Recovery | Consistent with minimal matrix effect | |

| Precision (Intra- and Inter-day) | Within 3.1% |

Table 3: High-Performance Liquid Chromatography (HPLC) with UV Detection Method Parameters

| Parameter | Value | Reference |

| Sample Preparation | Liquid-Liquid Extraction (LLE) | [4][5][6] |

| Derivatization | Not required | |

| Limit of Quantification (LOQ) | 0.1 µg/mL (100 ng/mL) | [4][5] |

| Linearity | 20 - 120 µg/mL | [7][8] |

| Recovery | ~80% | [4][5] |

| Precision (CV%) | Within-day: 2.5%, Between-day: 5.4% | [9] |

Experimental Protocols

Sample Preparation

a) Solid-Phase Extraction (SPE) for GC-MS Analysis [1]

-

Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

-

Sample Loading: To 2 mL of urine, add an internal standard. Load the sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of deionized water to remove interfering substances.

-

Elution: Elute modafinil with 2 mL of methanol.

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution & Derivatization: Reconstitute the residue in 200 µL of acetone. Add 50 mg of K2CO3 to make the solution alkaline. Add the derivatizing agent (e.g., iodomethane) and incubate at 60°C for 3 hours.

-

Final Preparation: Evaporate the solvent and reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS injection.

b) Liquid-Liquid Extraction (LLE) for LC-MS/MS and HPLC Analysis [1][4][6]

-

pH Adjustment: To 2-4 mL of urine, add an internal standard and 1 mL of phosphate (B84403) buffer to adjust the pH to 7.0.

-

Enzymatic Hydrolysis (for conjugated metabolites): Add β-glucuronidase and incubate at 60°C for 1 hour.

-

First Extraction (Alkaline): Add 250 µL of K2CO3 (to achieve pH 9-10) and 5 mL of tertiary-butyl methyl ether (TBME). Vortex and centrifuge. Collect the organic layer.

-

Second Extraction (Acidic): To the remaining aqueous layer, add 150 µL of 6N HCl (to achieve pH 2-3) and 4 mL of ethyl acetate. Vortex and centrifuge. Collect the organic layer.

-

Combine and Evaporate: Combine the organic layers and evaporate to dryness.

-

Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS or HPLC analysis.

Instrumental Analysis

-

Gas Chromatograph: Agilent 6890N or equivalent.

-

Mass Spectrometer: Agilent 5973 MSD or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 20°C/min, and hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-550.

b) LC-MS/MS Protocol [1]

-

Liquid Chromatograph: Agilent 1100 HPLC or equivalent.

-

Mass Spectrometer: API 3200 Triple Quadrupole or equivalent.

-

Column: Ascentis C18 (150 mm x 4.6 mm, 5 µm) or similar.

-

Mobile Phase: Methanol: 2mM ammonium (B1175870) acetate: glacial acetic acid (35:65:0.1% v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions: Monitor for specific precursor-product ion transitions for modafinil and its internal standard.

-

Liquid Chromatograph: Standard HPLC system with UV detector.

-

Column: C18 reverse phase column (e.g., 250 mm x 4.6 mm, 5 µm).[4]

-

Mobile Phase: Methanol:water:acetic acid (500:500:1, v/v).[4][5][6]

-

Flow Rate: 1.0 mL/min.[4]

-

Injection Volume: 20 µL.

Visualizations

Caption: General experimental workflow for the analysis of modafinil in urine.

Caption: Simplified signaling pathway of modafinil's mechanism of action.

References

- 1. A novel study of screening and confirmation of modafinil, adrafinil and their metabolite modafinilic acid under EI-GC-MS and ESI-LC-MS-MS ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Determination of modafinil in plasma and urine by reversed phase high-performance liquid-chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. zenodo.org [zenodo.org]

- 7. Development and Validation of RP-HPLC method for determination of Modafinil in bulk and dosage form(3ò¬ | International Current Pharmaceutical Journal [banglajol.info]

- 8. researchgate.net [researchgate.net]

- 9. ovid.com [ovid.com]

Troubleshooting & Optimization

Troubleshooting peak shape for 2-(Benzhydrylsulfinyl)acetic acid-d5

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of 2-(Benzhydrylsulfinyl)acetic acid-d5.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is the deuterium-labeled form of 2-(Benzhydrylsulfinyl)acetic acid, which is the major metabolite of the wakefulness-promoting agent, Modafinil (B37608).[1][2][3] Its primary application is as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate determination of Modafinil and its metabolites in biological matrices.[2]

Q2: What are the typical chromatographic conditions for analyzing this compound?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly employed. Typical conditions involve a C18 or C8 analytical column with a mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) with an acidic modifier like acetic acid or formic acid.[4][5] Detection is often performed using UV spectrophotometry at approximately 220-225 nm or by mass spectrometry for higher sensitivity and selectivity.[4][6]

Q3: Why is the peak shape of my this compound poor?

A3: Poor peak shape for this analyte can be attributed to several factors, including interactions with the stationary phase, issues with the mobile phase, column degradation, or improper sample preparation. The presence of both a sulfoxide (B87167) and a carboxylic acid moiety in the molecule can make it susceptible to specific interactions that lead to peak tailing, fronting, or splitting.

Troubleshooting Guides

This section provides detailed guidance on identifying and resolving common peak shape issues for this compound.

Issue 1: Peak Tailing

Symptoms: The peak is asymmetrical with a trailing edge that slowly returns to the baseline.

Potential Causes & Solutions:

| Potential Cause | Detailed Explanation | Recommended Solution(s) |

| Secondary Silanol (B1196071) Interactions | Residual silanol groups on the silica-based stationary phase can interact with the polar sulfoxide and carboxylic acid groups of the analyte, leading to peak tailing.[7] | - Use a well-end-capped HPLC column. - Operate the mobile phase at a lower pH (e.g., with 0.1% formic or acetic acid) to suppress the ionization of silanol groups.[8] - Consider using a column with a different stationary phase chemistry, such as a polymer-based or hybrid silica (B1680970) column. |

| Mobile Phase pH Issues | If the mobile phase pH is close to the pKa of the carboxylic acid group, the analyte may exist in both ionized and non-ionized forms, resulting in peak tailing. | - Adjust the mobile phase pH to be at least 1.5-2 pH units below the analyte's pKa to ensure it is in a single protonation state. - Ensure the mobile phase is adequately buffered to maintain a consistent pH throughout the analysis.[7] |

| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak tailing.[6] | - Reduce the injection volume or dilute the sample.[5] - Use a column with a larger internal diameter or a higher loading capacity. |

| Extra-Column Volume | Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening and tailing.[7] | - Use tubing with a smaller internal diameter. - Ensure all fittings are properly connected to minimize dead volume. |

| Metal Contamination | The sulfoxide group can chelate with metal ions present in the stationary phase, frits, or other system components, causing peak tailing.[9] | - Use a column with low metal content. - Add a chelating agent, such as a low concentration of EDTA, to the mobile phase. |

Issue 2: Peak Fronting

Symptoms: The peak is asymmetrical with a leading edge that rises too rapidly.

Potential Causes & Solutions:

| Potential Cause | Detailed Explanation | Recommended Solution(s) |

| Sample Overload (Concentration) | Injecting a sample that is too concentrated can lead to peak fronting.[10] | - Dilute the sample. |

| Sample Solvent Incompatibility | If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak. | - Whenever possible, dissolve the sample in the mobile phase. - If a different solvent must be used, ensure it is weaker than the mobile phase. |

| Column Degradation | A void or collapse at the head of the column can cause the sample to be introduced unevenly, leading to peak fronting.[4] | - Replace the column. - Use a guard column to protect the analytical column.[5] |

Issue 3: Split Peaks

Symptoms: A single analyte appears as two or more closely eluting peaks.

Potential Causes & Solutions:

| Potential Cause | Detailed Explanation | Recommended Solution(s) |

| Sample Solvent Effect | Injecting the sample in a strong solvent can cause the analyte to precipitate upon mixing with the weaker mobile phase at the column inlet, leading to a split peak as it redissolves.[2] | - Dissolve the sample in the mobile phase or a weaker solvent. |

| Blocked Frit or Column Inlet | A partially blocked frit or contamination at the head of the column can create different flow paths for the sample, resulting in split peaks.[1] | - Reverse flush the column (disconnect from the detector first). - If the problem persists, replace the frit or the column.[1] |

| Co-elution with an Impurity | What appears to be a split peak may actually be two different compounds eluting very close to each other. | - Inject a smaller volume of the sample to see if the two peaks resolve.[3] - Adjust the mobile phase composition or gradient to improve separation. |

| Column Void | A void in the column packing can lead to channeling and split peaks. | - Replace the column. |

Experimental Protocol

This section provides a detailed methodology for a typical LC-MS analysis of this compound.

Objective: To provide a general procedure for the quantitative analysis of this compound as an internal standard.

Materials:

-

Analyte: this compound

-

HPLC or UHPLC system with a mass spectrometer detector

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)

-

Mobile Phase A: 0.1% Acetic Acid in Water

-

Mobile Phase B: Methanol

-

Sample Solvent: 50:50 (v/v) Methanol:Water

Procedure:

-

Mobile Phase Preparation:

-

Prepare Mobile Phase A by adding 1 mL of glacial acetic acid to 999 mL of HPLC-grade water.

-

Degas both mobile phases prior to use.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Gradient Program:

-

0-1 min: 35% B

-

1-5 min: 35% to 80% B

-

5-6 min: 80% B

-

6-6.1 min: 80% to 35% B

-

6.1-8 min: 35% B (re-equilibration)

-

-

-

Mass Spectrometer Settings (Example for ESI in Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow: 600 L/hr

-

Source Temperature: 120 °C

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in the sample solvent.

-

Spike the appropriate concentration of the internal standard into the unknown samples.

-

Filter the samples through a 0.22 µm syringe filter before injection.

-

Data Presentation

Table 1: Summary of Typical HPLC and LC-MS Parameters for Analysis

| Parameter | Typical Value/Condition |

| Column | C18 or C8, 50-150 mm length, 2.1-4.6 mm ID, 1.8-5 µm particle size |

| Mobile Phase | Acetonitrile or Methanol with buffered aqueous phase (e.g., ammonium acetate, ammonium formate, or phosphate buffer) |

| Mobile Phase Additive | Acetic acid or formic acid (typically 0.1%) |

| Flow Rate | 0.2 - 1.0 mL/min |

| Detection | UV at 220-225 nm or Mass Spectrometry (ESI)[4][6] |

| Injection Volume | 5 - 20 µL |

Visualizations

Caption: Troubleshooting workflow for common peak shape issues.

References

- 1. clinicsearchonline.org [clinicsearchonline.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The detection of modafinil and its major metabolite in equine urine by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. A Critical Review of Properties of Modafinil and Analytical, Bioanalytical Methods for its Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2-benzhydryl Sulfinyl Acetic Acid - Purity Nlt 99.0%, Melting Point 156-159°c | Molecular Formula C15h14o2s, Molecular Weight 274.336 Grams at Best Price in Ankleshwar | Jaydev Chem Industries [tradeindia.com]

- 10. researchgate.net [researchgate.net]

Technical Support Center: 2-(Benzhydrylsulfinyl)acetic acid-d5 Analysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in experiments involving 2-(Benzhydrylsulfinyl)acetic acid-d5.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is the deuterium-labeled form of Modafinil acid, the major metabolite of Modafinil. Its primary use is as an internal standard in quantitative analyses, such as liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) spectroscopy, to ensure the accuracy and precision of the measurement of its non-deuterated counterpart.

Q2: Why am I observing a low signal-to-noise ratio for this compound in my LC-MS analysis?

A2: A low signal-to-noise (S/N) ratio can stem from several factors including inefficient ionization, ion suppression from the sample matrix, suboptimal chromatographic conditions, contamination of the ion source, or incorrect mass spectrometer settings. It is also possible that the concentration of the internal standard is too low.

Q3: Can the deuterium (B1214612) labeling in this compound affect its signal intensity?

A3: While deuterium-labeled standards are designed to be chemically similar to their non-labeled counterparts, a phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift. If this shift causes the deuterated standard to elute in a region of high ion suppression, it could lead to a lower signal intensity compared to the analyte.

Q4: What are the typical sources of noise in an LC-MS system?

A4: Noise in an LC-MS system can originate from various sources, including the electronic components of the mass spectrometer, chemical noise from the mobile phase or sample matrix, and background ions in the system. High background noise can obscure the signal of interest, leading to a poor S/N ratio.

Q5: In ¹H NMR, why might the carboxylic acid proton signal be difficult to observe?

A5: The carboxylic acid proton is acidic and can exchange with deuterium from solvents like D₂O. This exchange can lead to a significant decrease in the intensity of the proton signal, or its complete disappearance. The signal for a carboxylic acid proton is typically a broad singlet found in the 10-12 ppm region.[1][2]

Troubleshooting Guides

Guide 1: Low Signal Intensity in LC-MS/MS Analysis

This guide provides a systematic approach to troubleshooting and improving low signal intensity for this compound in an LC-MS/MS experiment.

Problem: The signal intensity for this compound is consistently low or absent across all samples.

Caption: A logical workflow for troubleshooting low internal standard signal.

Experimental Protocol: Optimizing Mass Spectrometer Parameters

-

Compound Tuning: Infuse a solution of this compound directly into the mass spectrometer to optimize the precursor and product ions for Multiple Reaction Monitoring (MRM).

-

Ionization Mode: Test both positive and negative electrospray ionization (ESI) modes. For carboxylic acids, negative mode can sometimes provide better sensitivity.

-

Source Parameters: Systematically adjust the ion source parameters, such as nebulizer gas pressure, drying gas flow and temperature, and capillary voltage, to maximize the signal intensity.

-

Collision Energy: Optimize the collision energy for the selected MRM transition to ensure efficient fragmentation and a strong product ion signal.

Data Presentation: Recommended Starting LC-MS/MS Parameters

| Parameter | Recommended Setting |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol (B129727) |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then re-equilibrate. |

| Ionization Mode | ESI Positive or Negative (to be optimized) |

| MRM Transition | To be determined by direct infusion |

Guide 2: High Background Noise in Chromatogram

This guide outlines steps to identify and reduce high background noise, thereby improving the signal-to-noise ratio.

Problem: The baseline in the chromatogram is noisy, making it difficult to accurately integrate the peak for this compound.

Caption: A decision tree for troubleshooting high background noise.

Experimental Protocol: Solid-Phase Extraction (SPE) for Sample Cleanup

-

Select SPE Cartridge: Choose a sorbent that will retain the analyte while allowing interfering matrix components to be washed away. A mixed-mode or polymer-based sorbent may be effective.

-

Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.

-

Loading: Load the pre-treated sample onto the cartridge at a slow and steady flow rate.

-

Washing: Wash the cartridge with a weak solvent to remove unretained interferences.

-

Elution: Elute the this compound with a strong solvent.

-

Evaporation and Reconstitution: Evaporate the eluent to dryness and reconstitute the residue in the initial mobile phase.

Data Presentation: Comparison of Sample Preparation Techniques

| Technique | Pros | Cons |

| Protein Precipitation | Simple, fast, and inexpensive. | May not remove all matrix interferences, leading to ion suppression. |

| Liquid-Liquid Extraction | Can provide a cleaner extract than protein precipitation. | Can be labor-intensive and may require large volumes of organic solvents. |

| Solid-Phase Extraction | Offers the highest degree of sample cleanup and can be automated. | Can be more expensive and requires method development. |

Mandatory Visualizations

Caption: A typical experimental workflow for the analysis of this compound.

Caption: A logical diagram illustrating the generation of signal and noise in an LC-MS system.

References

Stability of 2-(Benzhydrylsulfinyl)acetic acid-d5 in biological samples

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2-(Benzhydrylsulfinyl)acetic acid-d5 in biological samples. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Stability of this compound in Biological Samples

2-(Benzhydrylsulfinyl)acetic acid, also known as modafinil (B37608) acid, is the primary and inactive major metabolite of modafinil.[1] Its deuterated form, this compound, is commonly used as an internal standard in pharmacokinetic and bioanalytical studies. Ensuring the stability of this analyte in biological matrices is critical for accurate quantification.

While specific stability data for the d5-labeled metabolite is not extensively published, data from its non-deuterated form and its parent drug, modafinil, provide a strong basis for stability expectations. The deuterated standard is expected to have comparable stability.

Quantitative Stability Data in Human Plasma

The stability of the parent drug, modafinil, has been evaluated under various storage conditions in human plasma. These findings can be extrapolated to its metabolite, 2-(benzhydrylsulfinyl)acetic acid.

| Condition | Analyte | Matrix | Duration | Stability Outcome |

| Room Temperature | Modafinil | Human Plasma | at least 6.8 hours | Stable[2] |

| Refrigerated (Autosampler) | Modafinil | Post-extraction | 71 hours at 10°C | Stable[2] |

| Frozen Storage | Modafinil | Human Plasma | 48 days at -20°C | Stable[2] |

| Frozen Storage | Modafinil | Human Plasma | 130 days at -20°C | Stable[3] |

| Freeze-Thaw Cycles | Modafinil | Human Plasma | 3 cycles (-20°C to room temp) | Stable[2] |

Experimental Protocols

Protocol for Assessing Short-Term Stability in Plasma

This protocol outlines a method to evaluate the stability of this compound in plasma at room temperature.

Troubleshooting Guides and FAQs

Question: My sample concentrations of this compound are lower than expected. What could be the cause?

Answer: Lower than expected concentrations can result from several factors related to sample stability. Consider the following:

-

Improper Storage: Extended storage at room temperature before processing or freezing can lead to degradation. While modafinil is stable for at least 6.8 hours at room temperature in plasma, prolonged exposure should be avoided.[2]

-

Multiple Freeze-Thaw Cycles: Although the parent compound is stable for up to three freeze-thaw cycles, repeated thawing and refreezing should be minimized.[2]

-

pH of the Sample: Forced degradation studies on the parent drug, modafinil, have shown it to be susceptible to degradation under alkaline and acidic conditions.[4][5] Ensure the pH of your biological matrix has not been significantly altered.

-

Choice of Anticoagulant: While no specific data is available for modafinil acid, the choice of anticoagulant can sometimes affect analyte stability. If you suspect this to be an issue, a comparative study using different anticoagulants (e.g., EDTA, heparin, citrate) may be warranted.

Question: How long can I store my urine samples containing this compound?

Question: Is this compound stable in whole blood?

Answer: Stability in whole blood can be different from plasma due to the presence of cellular components and enzymes. It is generally recommended to process whole blood samples to plasma or serum as soon as possible after collection. If immediate processing is not feasible, the stability of the analyte in whole blood at refrigerated or room temperature for a defined period should be experimentally verified.

Question: Can the deuterated label on this compound exchange back with hydrogen?

Answer: The stability of the deuterium (B1214612) label is crucial for its use as an internal standard. The d5 label on the phenyl ring is generally stable under typical bioanalytical conditions. However, it is good practice to assess the isotopic stability, especially if the analytical method involves harsh pH conditions or high temperatures, to rule out any back-exchange of deuterium for hydrogen.[6]

References

- 1. Modafinil acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. greendoor.org [greendoor.org]

- 7. discoverhealthgroup.com [discoverhealthgroup.com]

- 8. therecoveryvillage.com [therecoveryvillage.com]

Technical Support Center: Optimizing LC Gradient for Modafinil Metabolite Separation

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of modafinil (B37608) and its metabolites.

Troubleshooting Guide

This guide addresses common issues encountered during the development and execution of LC methods for modafinil and its primary metabolites, modafinil acid and modafinil sulfone.

Question: Why am I seeing poor peak resolution between modafinil and its metabolites?

Answer:

Poor peak resolution is a common challenge and can be addressed by systematically optimizing your LC gradient and other chromatographic parameters.

-

Gradient Slope: A steep gradient may not provide sufficient time for the separation of closely eluting compounds.

-

Recommendation: Start with a broad "scouting" gradient (e.g., 5-95% organic solvent in 20 minutes) to determine the elution window of your analytes. Once the approximate elution times are known, create a shallower gradient around that window to improve resolution.

-

-

Mobile Phase Composition: The choice of organic solvent and additives can significantly impact selectivity.

-

Recommendation: If using methanol (B129727), consider switching to acetonitrile (B52724) or a combination of both, as this can alter elution patterns. The use of additives like glacial acetic acid (0.1%) in the mobile phase has been shown to help separate modafinil from its carboxylate and sulfone metabolites. Ammonium (B1175870) acetate (B1210297) is also a commonly used buffer component that can improve peak shape and sensitivity.

-

-

Column Chemistry: Not all C18 columns are the same. Differences in end-capping and silica (B1680970) properties can affect retention and selectivity.

-

Recommendation: If resolution is still an issue, try a C18 column from a different manufacturer or a column with a different stationary phase (e.g., phenyl-hexyl) to introduce alternative separation mechanisms.

-

Question: My peaks are tailing. What can I do to improve peak shape?

Answer:

Peak tailing can be caused by several factors, from secondary interactions with the stationary phase to issues with the sample solvent.

-

Mobile Phase pH: Modafinil and its acidic metabolite have different pKa values. The pH of the mobile phase can affect their ionization state and interaction with the column.

-

Recommendation: Adjust the pH of the aqueous mobile phase. For acidic compounds like modafinil acid, a lower pH (e.g., using formic acid) can suppress ionization and reduce tailing.

-

-

Sample Solvent: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

-

Recommendation: Whenever possible, dissolve your sample in the initial mobile phase composition or a weaker solvent.

-

-

Column Contamination: Buildup of matrix components on the column can lead to active sites that cause tailing.

-

Recommendation: Use a guard column to protect your analytical column. If tailing persists, a column wash with a strong solvent is recommended. In cases of severe contamination, the column may need to be replaced.

-

Question: My retention times are shifting between injections. What is the cause?

Answer:

Retention time instability is often related to the LC system itself or inadequate method parameters.

-

Column Equilibration: Insufficient equilibration time between gradient runs is a common cause of shifting retention times, especially for early eluting peaks.

-

Recommendation: Ensure that the column is fully re-equilibrated to the initial mobile phase conditions before each injection. A general rule of thumb is to allow 5-10 column volumes of the initial mobile phase to pass through the column.

-

-

Pump Performance: Inconsistent mobile phase composition due to pump malfunctions can lead to fluctuating retention times.

-

Recommendation: Check for leaks in the pump and ensure proper solvent degassing. If you suspect issues with the pump's proportioning valves, you can manually prepare the mobile phase to confirm if the problem is resolved.

-

-

Temperature Fluctuations: Changes in ambient temperature can affect solvent viscosity and, consequently, retention times.

-

Recommendation: Use a thermostatically controlled column compartment to maintain a stable operating temperature.

-

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of modafinil I should be looking for?

A1: The two primary metabolites of modafinil found in plasma and urine are modafinil acid (or modafinilic acid) and modafinil sulfone. Both of these metabolites are pharmacologically inactive.

Q2: What type of LC column is typically used for modafinil analysis?

A2: Reversed-phase C18 columns are the most commonly used for the separation of modafinil and its metabolites. Various manufacturers offer C18 columns with different properties that can be tested to optimize separation.

Q3: What are common sample preparation techniques for analyzing modafinil in biological matrices?

A3: The most frequently cited methods for plasma and urine samples are solid-phase extraction (SPE) and liquid-liquid extraction (LLE). Protein precipitation is another simpler and faster technique that can be employed.

Q4: Can I use UV detection for modafinil and its metabolites?

A4: Yes, UV detection is a viable option. A detection wavelength of around 225 nm is often used. However, for higher sensitivity and selectivity, especially in complex biological matrices, tandem mass spectrometry (LC-MS/MS) is the preferred method.

Q5: What are typical mobile phases for separating modafinil and its metabolites?

A5: A common approach involves a gradient elution with an aqueous mobile phase containing an additive like ammonium acetate or formic acid, and an organic mobile phase such as methanol or acetonitrile. For example, a mobile phase consisting of methanol, 2mM ammonium acetate solution, and glacial acetic acid has been successfully used.

Experimental Protocols & Data

Below are examples of experimental conditions that have been used for the analysis of modafinil and its metabolites.

Table 1: Example LC-MS/MS Parameters for Modafinil Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | Ascentis® C18 (150mm × 4.6mm, 5µm) | Kromasil C18 |

| Mobile Phase A | 2mM Ammonium Acetate: Glacial Acetic Acid (100:0.1, v/v) | 0.02M Ammonium Acetate |

| Mobile Phase B | Methanol | Acetonitrile |

| Flow Rate | 1.0 mL/min | Not Specified |

| Detection | ESI-MS/MS in positive ion mode | Photodiode Array Detector at 225nm |

| Sample Preparation | Solid Phase Extraction | Not Specified |

Table 2: Quantitative Data from a Validated LC-MS/MS Method

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Retention Time (min) |

| Modafinil | 30.8 to 8022.1 | 30.8 | 2.80 |

| Modafinil-D5 (IS) | N/A | N/A | 2.80 |

Visualizations

LC-MS/MS Workflow for Modafinil Analysis

Caption: A typical workflow for the analysis of modafinil from biological samples.

Troubleshooting Logic for Poor Peak Resolution

Caption: A decision tree for troubleshooting poor chromatographic resolution.

Technical Support Center: Optimizing MS/MS Transitions for Deuterated Standards

Welcome to the technical support center for the robust analysis of deuterated standards in LC-MS/MS applications. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals ensure the accuracy and reliability of their quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a deuterated internal standard in LC-MS/MS analysis?

A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (B1214612).[1] This subtle mass change allows the mass spectrometer to distinguish between the analyte and the internal standard.[1][2] Because their physicochemical properties are nearly identical, the deuterated standard co-elutes with the analyte and experiences similar matrix effects, ionization suppression or enhancement, and extraction recovery.[3][4] By adding a known amount of the deuterated standard to samples, it compensates for variability during sample preparation and analysis, enabling accurate and precise quantification.[1][5]

Q2: What are the key considerations when selecting a deuterated internal standard?

When selecting a deuterated internal standard, several factors are crucial for reliable results:

-

Isotopic Purity: The standard should have high isotopic enrichment (ideally ≥98%) to minimize the presence of the unlabeled analyte, which can lead to an overestimation of the analyte's concentration.[1][6]

-

Position of Deuterium Labeling: Deuterium atoms should be placed in chemically stable positions within the molecule, such as on a carbon backbone, to prevent hydrogen-deuterium exchange with the solvent or matrix.[1][7] Avoid labeling on heteroatoms like -OH, -NH, or -SH groups.[1]

-

Mass Shift: A sufficient mass difference (typically ≥3 amu) between the analyte and the standard is recommended to prevent isotopic "cross-talk," where the natural isotopic abundance of the analyte contributes to the internal standard's signal.[7][8]

-

Co-elution: Ideally, the deuterated standard should co-elute perfectly with the analyte to ensure they are subjected to the same matrix effects at the same time.[1]

Q3: What is the "isotope effect" and how can it affect my results?

The isotope effect refers to the slight differences in physicochemical properties between the deuterated standard and the unlabeled analyte due to the mass difference between deuterium and hydrogen.[7] This can lead to:

-

Chromatographic Shift: In reversed-phase chromatography, deuterated compounds may elute slightly earlier than their non-deuterated counterparts.[7][9]

-

Different Extraction Recoveries: The extraction efficiency might differ slightly between the analyte and the deuterated standard in some cases.[7]

-

Variations in Ionization Efficiency: The ionization response of the deuterated standard may not be identical to the analyte.[7]

While often minor, these effects can become significant if the separation is large enough to subject the analyte and internal standard to different matrix effects.[10]

Troubleshooting Guides

This section addresses specific issues that may arise during LC-MS/MS analysis using deuterated internal standards.

Issue 1: Poor Peak Shape (Fronting, Tailing, or Splitting)

-

Question: Why am I observing poor peak shapes for my analyte and/or deuterated internal standard?

-

Answer: Poor peak shape can be caused by several factors:

-

Column Issues: Contamination, partial clogging of the column frit, or a void in the column can lead to peak splitting and tailing.[10]

-

Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.[10]

-

Secondary Interactions: Interactions between the analyte and the stationary phase can result in peak tailing.[10]

-

Extra-Column Effects: Issues with tubing, fittings, or the detector cell can also contribute to peak tailing.[10]

-

Issue 2: Chromatographic Separation of Analyte and Deuterated Standard

-

Question: I'm observing a chromatographic separation between my analyte and its deuterated internal standard. Why is this happening and how can I fix it?

-

Answer: This separation is due to the isotope effect.[9] While a small, consistent shift may be acceptable, significant separation can lead to differential matrix effects, compromising quantification.[9][10]

-

Troubleshooting Steps:

-

Assess the Degree of Separation: Determine if the separation is large enough to impact the results by evaluating the matrix effect on each compound.

-

Modify Chromatographic Conditions: Adjusting the mobile phase composition, gradient slope, or column temperature can help minimize the separation.[8]

-

Evaluate Different Columns: The degree of separation can be column-dependent. Testing different stationary phases may resolve the issue.[10]

-

Consider a Different Internal Standard: If chromatographic optimization is unsuccessful, a ¹³C-labeled standard, which is less prone to chromatographic shifts, may be a better option.[10]

-

-

Issue 3: Inaccurate or Inconsistent Quantitative Results

-

Question: My results show poor accuracy and precision, even with a deuterated internal standard. What are the potential causes?

-

Answer: Several factors can lead to inaccurate or inconsistent results:

-

Differential Matrix Effects: If the analyte and internal standard do not co-elute perfectly, they can be affected differently by ion suppression or enhancement from the matrix.[6][9]

-

Isotopic Exchange (Back-Exchange): Deuterium atoms on the internal standard can exchange with protons from the solvent or sample matrix, especially if the labels are in labile positions.[6] This can decrease the internal standard signal and lead to an overestimation of the analyte concentration.[8]

-

Purity of the Internal Standard: The presence of unlabeled analyte as an impurity in the deuterated standard can cause a constant positive bias in the results.[8]

-

Improper Internal Standard Concentration: An inappropriate concentration of the internal standard can lead to detector saturation or a poor signal-to-noise ratio.[8]

-

Issue 4: Isotopic Interference ("Cross-Talk")

-

Question: What is isotopic interference, and how can I mitigate it?

-

Answer: Isotopic interference, or "cross-talk," occurs when the signal from naturally occurring heavy isotopes of the analyte contributes to the signal of the deuterated internal standard.[8] This is more common when the mass difference between the analyte and the standard is small (e.g., a D2-labeled standard).[8] This interference can become more pronounced at high analyte concentrations, leading to a non-linear calibration curve.[8]

-

Mitigation Strategies:

-

Use a standard with a larger mass difference (ideally ≥3 amu).

-

Monitor a blank sample fortified with a high concentration of the unlabeled analyte to assess the contribution to the internal standard's MRM transition.

-

If necessary, select a different MRM transition for the internal standard that is less prone to interference.

-

-

Data Presentation

Table 1: Troubleshooting Common Issues with Deuterated Standards

| Issue | Potential Cause | Recommended Action |

| Inconsistent Internal Standard Signal | Differential matrix effects | Optimize chromatography for co-elution, improve sample cleanup.[6] |

| Instability of the deuterated label (isotopic exchange) | Ensure deuterium labels are on stable positions; avoid harsh pH or high temperatures during sample preparation.[8] | |

| Instrument contamination | Clean the ion source.[11] | |

| Chromatographic Peak for Deuterated Standard Elutes Earlier Than Analyte | Isotope effect | This is a known phenomenon. If the shift is small and consistent, it may not be an issue. To achieve co-elution, adjust mobile phase composition or gradient.[7] |

| Quantification Results are Inaccurate or Biased | Incorrect assessment of the deuterated standard's purity | Verify the isotopic and chemical purity of the standard. Analyze the internal standard solution alone to check for the presence of the unlabeled analyte.[7] |

| Different extraction recoveries between analyte and standard | Optimize the sample extraction procedure to ensure consistent recovery for both.[7] | |

| Deuterium exchange | Use a standard with labels in stable positions. Incubate the standard in the matrix to test for exchange.[7][8] |

Table 2: Hypothetical Data from a Matrix Effect Experiment

This table illustrates how to identify differential matrix effects.

| Sample Set | Analyte Peak Area | Deuterated IS Peak Area | Analyte/IS Ratio | Matrix Effect (%) |

| Set A (Neat Solution) | 1,000,000 | 1,200,000 | 0.83 | N/A |

| Set B (Post-Extraction Spike) | 600,000 | 960,000 | 0.63 | Analyte: -40% IS: -20% |

| Set C (Pre-Extraction Spike) | 540,000 | 864,000 | 0.62 | N/A |

In this example, the analyte experiences more significant ion suppression (-40%) than the deuterated internal standard (-20%), which would lead to an overestimation of the analyte concentration.[12]

Experimental Protocols

Protocol 1: Optimization of MS/MS Transitions

This protocol outlines the steps for optimizing Multiple Reaction Monitoring (MRM) transitions using direct infusion of standard solutions.

-

Prepare Standard Solutions:

-

Prepare individual stock solutions of the analyte and the deuterated internal standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

From the stock solutions, prepare separate working solutions for infusion at a concentration of approximately 100-1000 ng/mL in a solvent that mimics the initial mobile phase conditions.[13]

-

-

Precursor Ion Selection (Q1 Scan):

-

Infuse the analyte solution into the mass spectrometer.

-

Perform a full scan in Q1 to identify the most abundant and stable precursor ion (e.g., [M+H]⁺ or [M-H]⁻).

-

-

Product Ion Selection (Q3 Scan):

-

Set the Q1 quadrupole to transmit only the selected precursor ion.

-

Perform a product ion scan in Q3 to identify the most intense and stable fragment ions.

-

Select at least two product ions: one for quantification (quantifier) and one for confirmation (qualifier).[13]

-

-

Optimization of Collision Energy (CE):

-

Optimization of Declustering Potential (DP):

-

Repeat for Deuterated Standard:

-

Repeat steps 2-5 for the deuterated internal standard to determine its optimal MRM transitions and parameters.

-

Protocol 2: Assessment of Isotopic Purity

This protocol describes how to determine the isotopic purity of a deuterated internal standard using high-resolution mass spectrometry (HRMS).

-

Prepare the Sample: Prepare a solution of the deuterated internal standard at a concentration suitable for HRMS analysis.[11]

-

Acquire High-Resolution Mass Spectra: Infuse the sample directly into the mass spectrometer or use a suitable chromatographic method. Acquire full-scan mass spectra in high-resolution mode to resolve the isotopic peaks.[11]

-

Data Analysis:

-

Identify the peak corresponding to the fully deuterated molecule and any peaks corresponding to unlabeled or partially deuterated species.

-

Calculate the isotopic purity by determining the relative abundance of the fully deuterated species compared to all other isotopic variants.

-

Mandatory Visualization

Caption: Workflow for Optimizing MS/MS Transitions.

Caption: Troubleshooting Chromatographic Separation.

References

- 1. benchchem.com [benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. benchchem.com [benchchem.com]

- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. nebiolab.com [nebiolab.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Validation & Comparative

A Head-to-Head Comparison of Internal Standards for Modafinil Bioanalysis: 2-(Benzhydrylsulfinyl)acetic acid-d5 Under the Microscope

For researchers, scientists, and drug development professionals engaged in the bioanalysis of modafinil (B37608), the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative data. This guide provides an objective comparison of 2-(Benzhydrylsulfinyl)acetic acid-d5 (Modafinil Acid-d5) with other commonly employed deuterated internal standards for modafinil quantification, supported by experimental data from various studies.

The gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) is the use of a stable isotope-labeled internal standard (SIL-IS). An ideal SIL-IS co-elutes with the analyte, exhibits similar ionization efficiency, and compensates for variability in sample preparation and matrix effects. For modafinil, several deuterated analogues are commercially available, including deuterated modafinil (e.g., Modafinil-d5) and deuterated versions of its metabolites, such as this compound.

This guide will delve into the performance characteristics of these internal standards, presenting a comparative summary of their accuracy, precision, and recovery based on published literature.

Performance Data Summary

The following tables summarize the performance of different internal standards for modafinil and its active enantiomer, armodafinil (B1684309), from various bioanalytical method validation studies. It is important to note that the data presented are collated from different sources, and therefore, experimental conditions may vary.

Table 1: Performance Data for Modafinil Analysis using Modafinil-d5 Internal Standard

| Parameter | Matrix | LLOQ (ng/mL) | Accuracy (%) | Precision (%CV) | Recovery (%) | Source(s) |

| Accuracy & Precision | Human Plasma | 2.0 | 97.62 - 102.76 | 1.82 - 6.25 | Not Reported | |

| Accuracy & Precision | Rat Plasma | Not Reported | 90 - 112 | < 15 | > 87 |

Table 2: Performance Data for Armodafinil Analysis using Armodafinil-d10 Internal Standard

| Parameter | Matrix | LLOQ (ng/mL) | Accuracy (%) | Precision (%CV) | Recovery (%) | Source(s) |

| Accuracy & Precision | Human Plasma | 10 | Not explicitly stated, but method was validated as per regulatory guidance | Not explicitly stated, but method was validated as per regulatory guidance | Not explicitly stated, but method was validated as per regulatory guidance |

Table 3: Performance Data for Modafinil Analysis using a Structural Analog Internal Standard (Midazolam)

| Parameter | Matrix | LLOQ (ng/mL) | Accuracy (%) | Precision (%CV) | Recovery (%) | Source(s) |

| Accuracy & Precision | Rat Plasma | 1 | 86 - 104 | < 15 | > 91 |

Note: Data for this compound as an internal standard for modafinil quantification was not available in the reviewed literature in a comparable format.

Rationale for Internal Standard Selection: Parent vs. Metabolite

The choice between a deuterated parent drug and a deuterated metabolite as an internal standard depends on the specific goals of the bioanalytical assay.

-

Deuterated Parent Drug (e.g., Modafinil-d5): This is the most common and generally preferred approach. The deuterated parent is structurally and chemically almost identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. This provides the most accurate compensation for any potential variability in the analytical process.

-

Deuterated Metabolite (e.g., this compound): Using a deuterated metabolite can be advantageous when the primary focus of the study is to quantify the metabolite itself. It can also be used for the quantification of the parent drug, particularly if the metabolite's physicochemical properties are very similar to the parent and it is readily available. However, potential differences in extraction recovery and chromatographic behavior compared to the parent drug must be carefully evaluated during method validation.

Experimental Protocols

Below are detailed methodologies from studies utilizing different internal standards for modafinil and armodafinil analysis.

Protocol 1: Modafinil Quantification in Human Plasma using Modafinil-d5

-

Sample Preparation: Liquid-liquid extraction.

-

Chromatographic Separation:

-

Column: Phenomenex-C18 (50mm × 4mm), 5µm.

-

Mobile Phase: Acetonitrile, methanol, and 0.1% formic acid (25:60:15 v/v).

-

Flow Rate: 0.7 mL/min.

-

-

Mass Spectrometric Detection:

-